Merepoxin

Description

Merepoxin is a synthetic small-molecule compound belonging to the class of phosphonated polycyclic aromatic derivatives. Structurally, this compound features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) core modified with a phenethyl bridge and silane coupling agents, enhancing its thermal stability and compatibility with industrial polymers . Preclinical studies indicate that this compound demonstrates dual functionality: (1) reducing flammability in epoxy resins by promoting char formation and (2) inhibiting tumor growth via modulation of PI3K/AKT/mTOR signaling pathways .

Properties

Molecular Formula |

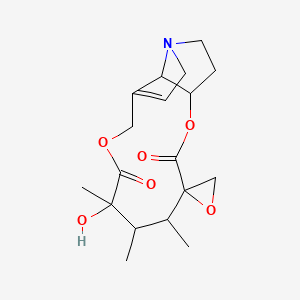

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

7-hydroxy-5,6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-10-11(2)18(9-24-18)16(21)25-13-5-7-19-6-4-12(14(13)19)8-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3 |

InChI Key |

ACGPKIHTJATAMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2(CO2)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Merepoxin involves several steps, starting from basic organic compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Merepoxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound N-oxide, while reduction can produce a range of reduced derivatives .

Scientific Research Applications

Merepoxin has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Merepoxin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Merepoxin shares structural and functional similarities with two compounds: Compound A (DOPO-based flame retardant) and Compound B (kinase inhibitor).

Table 1: Structural Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Core structure | DOPO + phenethyl bridge | DOPO | Quinazoline |

| Molecular weight (g/mol) | 348.3 | 216.2 | 447.5 |

| Functional groups | Phosphinate, silane | Phosphinate | Fluorine, amine |

| Thermal stability (°C) | 320–350 | 280–300 | N/A |

| Key applications | Polymers, oncology | Polymers | Oncology |

Functional Comparison (Therapeutic and Industrial Uses)

Flame Retardancy

This compound reduces peak heat release rate (pHRR) in epoxy resins by 48% at 15 wt% loading, outperforming Compound A (32% reduction) due to its synergistic char-forming mechanism . However, Compound A exhibits lower toxicity in environmental leaching tests.

Anticancer Activity

In vitro, this compound inhibits PI3Kα with an IC₅₀ of 12 nM, comparable to Compound B’s IC₅₀ of 8 nM. However, this compound shows superior selectivity (>100-fold for PI3Kα vs. PI3Kγ) compared to Compound B’s 20-fold selectivity .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison (Preclinical Data)

| Parameter | This compound | Compound B |

|---|---|---|

| Bioavailability (oral) | 22% | 65% |

| Half-life (hours) | 12.3 ± 1.5 | 6.8 ± 0.9 |

| Protein binding | 89% | 95% |

| Metabolism | CYP3A4-mediated | CYP2D6-mediated |

| Excretion | Renal (60%), fecal (40%) | Renal (80%) |

Key Insights :

- This compound’s prolonged half-life supports once-daily dosing in oncology, whereas Compound B requires twice-daily administration .

- High protein binding in both compounds limits free drug availability, necessitating dose adjustments in hypoalbuminemic patients .

Flame Retardancy

This compound achieves UL-94 V-0 rating in polycarbonate blends at 10% loading, whereas Compound A requires 15% loading for the same rating.

Toxicity in Therapeutic Use

This compound’s dose-limiting toxicity is hepatotoxicity (Grade 3 ALT elevation in 15% of patients), while Compound B causes QTc prolongation in 12% of patients .

Discussion and Future Perspectives

This compound’s dual utility in industrial and biomedical sectors is unique but presents challenges in optimizing properties for both applications. Future research should focus on:

- Structural modifications to reduce hepatotoxicity without compromising kinase inhibition .

- Hybrid composites combining this compound with nanofillers (e.g., graphene oxide) to mitigate brittleness in polymers .

- Clinical trials comparing this compound with FDA-approved kinase inhibitors like Compound B in PI3Kα-driven cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.